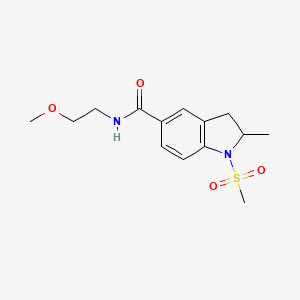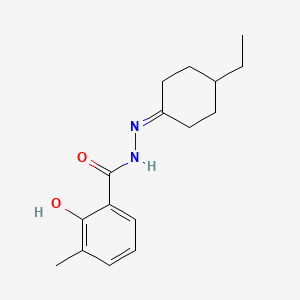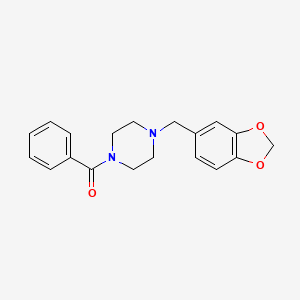![molecular formula C14H18BrN3O3S B4741328 N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE](/img/structure/B4741328.png)
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE
Overview
Description
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis . This compound, in particular, is characterized by its unique structure, which includes a brominated pyrazole ring, a methoxy group, and a benzenesulfonamide moiety.
Preparation Methods
The synthesis of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE involves several steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction involving N-isocyanoiminotriphenylphosphorane and terminal alkynes.
Bromination: The pyrazole ring is then brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Benzenesulfonamide Moiety: The brominated pyrazole is reacted with 4-methoxy-N-methylbenzenesulfonamide in the presence of a base such as potassium carbonate (K2CO3) to form the final product.
Chemical Reactions Analysis
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE undergoes various chemical reactions:
Scientific Research Applications
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is used as a scaffold for the development of pharmaceutical agents, including inhibitors of enzymes such as liver alcohol dehydrogenase.
Organic Synthesis: It serves as a starting material for the synthesis of more complex heterocyclic systems, which are relevant in the pharmaceutical field.
Biological Studies: The compound is studied for its potential biological activities, including antibacterial, anti-inflammatory, and anticancer properties.
Mechanism of Action
The mechanism of action of N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of liver alcohol dehydrogenase by binding to the active site of the enzyme, thereby preventing its catalytic activity.
Signal Transduction Pathways: It may also interfere with various signal transduction pathways, leading to altered cellular responses.
Comparison with Similar Compounds
N-[(4-BROMO-1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-4-METHOXY-N-METHYL-1-BENZENESULFONAMIDE can be compared with other similar compounds:
4-Bromo-1-methyl-1H-pyrazole: This compound shares the brominated pyrazole ring but lacks the benzenesulfonamide moiety, making it less complex.
4-Bromo-1-ethyl-1H-pyrazole: Similar to the target compound but without the methoxy and benzenesulfonamide groups.
4-Bromo-1H-pyrazole: A simpler structure with only the brominated pyrazole ring.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
IUPAC Name |
N-[(4-bromo-2-ethylpyrazol-3-yl)methyl]-4-methoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O3S/c1-4-18-14(13(15)9-16-18)10-17(2)22(19,20)12-7-5-11(21-3)6-8-12/h5-9H,4,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IONJSQTWWXXZHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Br)CN(C)S(=O)(=O)C2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B4741247.png)
![N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4741248.png)

![3-[(3,4-Dimethoxyphenyl)methylene]-5-(4-ethoxyphenyl)furan-2-one](/img/structure/B4741264.png)

![2-({[3-(ANILINOCARBONYL)-2-THIENYL]AMINO}CARBONYL)-1-CYCLOHEXANECARBOXYLIC ACID](/img/structure/B4741274.png)
![2-[[(E)-3-oxo-3-thiophen-2-ylprop-1-enyl]amino]benzamide](/img/structure/B4741276.png)
![N-(4-phenyl-1,3-thiazol-2-yl)-2-[(4-phenyl-5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B4741284.png)
![2-ethoxy-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4741289.png)

![ethyl 3-{4,8-dimethyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4741300.png)
![4-chloro-N-[(4-chlorophenyl)methyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B4741307.png)

![1-[bis(4-fluorophenyl)methyl]-4-propionylpiperazine](/img/structure/B4741323.png)
